N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide
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Overview
Description
2-(4-FLUOROPHENOXY)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of fluorinated phenyl groups, a thiadiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenyl acetate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENOXY)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-FLUOROPHENOXY)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and thiadiazole ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ETHANONE
- 2-[(4-Fluorophenoxy)methyl]-5-[(3S)-1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1,3,4-oxadiazole
Uniqueness
2-(4-FLUOROPHENOXY)-N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorinated phenyl groups and a thiadiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13F2N3O2S2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13F2N3O2S2/c18-12-5-7-13(8-6-12)24-9-15(23)20-16-21-22-17(26-16)25-10-11-3-1-2-4-14(11)19/h1-8H,9-10H2,(H,20,21,23) |
InChI Key |
HQLNKZDIVDXEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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